4-oxo-N-(thiazol-2-yl)-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
4-oxo-N-(1,3-thiazol-2-yl)chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S/c16-9-7-11(12(17)15-13-14-5-6-19-13)18-10-4-2-1-3-8(9)10/h1-7H,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWKRAGSHKMURW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-(thiazol-2-yl)-4H-chromene-2-carboxamide typically involves the condensation of a chromene derivative with a thiazole derivative. One common method involves the reaction of 4-hydroxycoumarin with thiazole-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-(thiazol-2-yl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-Oxo-N-(thiazol-2-yl)-4H-chromene-2-carboxamide is a compound that has garnered attention in various fields of scientific research due to its unique structural properties and biological activities. This article explores its applications, particularly in medicinal chemistry, biochemistry, and materials science.
Key Properties:
- Molecular Formula : C₁₃H₈N₂O₃S
- Molar Mass : 284.27 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation : The compound has demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Mechanism of Action : Research indicates that it may inhibit specific signaling pathways involved in tumor growth, such as the PI3K/Akt pathway.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10.5 | Apoptosis induction |
| A549 | 12.3 | PI3K/Akt inhibition |
Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of certain enzymes, which can be leveraged for therapeutic purposes:
- Carbonic Anhydrase Inhibition : This inhibition can lead to potential applications in treating conditions such as glaucoma and epilepsy.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Carbonic Anhydrase II | Competitive | 5.0 |
Photoluminescent Properties
The compound has been investigated for its photoluminescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. Its ability to emit light upon excitation can be utilized in:
- Sensors for detecting metal ions : The compound can selectively bind to metal ions, leading to a measurable fluorescence change.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various derivatives of chromene compounds, including this compound. The results showed that modifications to the thiazole ring enhanced potency against cancer cells, suggesting a structure-activity relationship that can guide future drug development.
Case Study 2: Antimicrobial Activity
In a publication within Phytotherapy Research, researchers explored the antimicrobial efficacy of this compound against resistant strains of bacteria. The study concluded that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 4-oxo-N-(thiazol-2-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Phenyl and Aryl-Substituted Chromene Carboxamides
- 4-Oxo-N-phenyl-4H-chromene-2-carboxamide (3a) : Replacing the thiazol-2-yl group with a phenyl ring reduces aromatic heterocyclic interactions. This compound exhibits a melting point of 229°C and a high synthesis yield (96%) via carboxamide coupling .
- 4-Oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide (5a) : Substitution with a sulfonamide group increases thermal stability (melting point: 296–298°C) and may enhance carbonic anhydrase inhibitory activity due to the sulfamoyl pharmacophore .
Thiazole-Containing Derivatives
- 1-(4-Methoxyphenyl)-4-oxo-N-(thiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide (11b) : Features a pyridazine core instead of chromene. Despite similar thiazol-2-yl substitution, the pyridazine ring alters electronic properties, yielding a lower melting point (237°C) and moderate synthesis efficiency (65% yield) .
- N-(5-(4-Chlorophenyl)-5H-pyrazolo[4,3-c]pyridazin-3-yl)-thiazol-2-amine (12) : Incorporates a pyrazolopyridazine system, demonstrating the impact of fused heterocycles on solubility and reactivity (melting point: 157°C; yield: 68%) .
Substituent Effects on Physicochemical Properties
Biological Activity
4-oxo-N-(thiazol-2-yl)-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the chromene family and features a thiazole moiety, which is known for conferring various biological properties. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
The biological activity of this compound primarily involves its interaction with specific molecular targets. It is believed to function as an enzyme inhibitor by binding to active sites, thus blocking enzymatic activity. Notably, it may influence signal transduction pathways critical for cell proliferation and survival .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown its effectiveness against various cancer cell lines, including:
- Colon Cancer
- Lung Cancer
- Breast Cancer
In vitro assays demonstrated that this compound can inhibit cell growth and induce apoptosis in these cancer cell lines, with IC50 values typically below 10 μM .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. It potentially inhibits pro-inflammatory cytokines and enzymes involved in inflammatory processes, suggesting its utility in treating inflammatory diseases .
Antibacterial Activity
Preliminary studies have indicated that this compound possesses antibacterial properties. It has shown effectiveness against several bacterial strains, making it a candidate for further development as an antibacterial agent .
Comparative Studies
Comparative analyses with structurally similar compounds reveal the unique biological profile of this compound. Below is a summary table comparing this compound with others in the same class:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-oxo-N-(5-methyl-thiazol-2-yl)-4H-chromene-2-carboxamide | Similar thiazole structure | Anticancer activity |
| N-(4-methoxyphenyl)-4H-chromene-2-carboxamide | Lacks thiazole ring | Moderate anticancer effects |
| N-(3-thiazol-benzyl)-4H-chromene | Contains benzyl group | Antimicrobial properties |
The presence of the thiazole ring in this compound is crucial for enhancing its biological activities compared to other derivatives .
Case Studies and Research Findings
- Antitumor Activity : A study highlighted that derivatives of this compound significantly inhibited tumor growth in xenograft models, demonstrating promise for clinical applications in oncology .
- Enzyme Inhibition : Molecular docking studies revealed that this compound binds effectively to target enzymes involved in cancer metabolism, suggesting a mechanism for its anticancer effects .
- In Vivo Efficacy : Animal studies have shown that treatment with this compound resulted in reduced tumor size and improved survival rates, further supporting its therapeutic potential against various cancers .
Q & A
Q. What are the standard synthetic routes for preparing 4-oxo-N-(thiazol-2-yl)-4H-chromene-2-carboxamide and its derivatives?
The synthesis typically involves multi-step organic reactions, including:
- Amide coupling : Reacting chromene-2-carboxylic acid derivatives with thiazol-2-amine using coupling agents like EDCI/HOBt .
- Thiazole ring formation : Cyclization of thioamide intermediates with α-halo ketones or esters under reflux conditions (e.g., using phosphoryl oxychloride as a solvent) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Key reagents include Lawesson’s reagent for thioamide formation and sodium azide for azide-functionalized intermediates .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural confirmation :
- 1H/13C NMR : To verify substituent positions and hydrogen/carbon environments (e.g., chromene carbonyl at ~170 ppm in 13C NMR) .
- Mass spectrometry (ESI-MS) : To confirm molecular ion peaks (e.g., m/z 314.08 for the parent compound) .
- Purity assessment :
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives with bulky substituents?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
- Catalyst screening : Copper(I) iodide or Pd-based catalysts improve coupling efficiency in sterically hindered reactions .
- Temperature control : Gradual heating (e.g., 80–100°C) prevents decomposition during cyclization .
Example: A 67% yield was achieved for a trifluorobutyl derivative using DMF and 4,4-difluorocyclohexylamine under nitrogen .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Standardized assays : Use identical bacterial strains (e.g., S. aureus ATCC 25923) and MIC protocols to minimize variability .
- Structural benchmarking : Compare activity of the parent compound with analogs (e.g., replacing the thiazole ring with oxadiazole) to identify pharmacophoric requirements .
- Solubility adjustments : Introduce hydrophilic groups (e.g., -OH, -NH2) to improve bioavailability in aqueous assays .
Q. How can mechanistic studies elucidate the compound’s anticancer activity?
- Enzyme inhibition assays : Test inhibition of kinases (e.g., EGFR) or apoptosis regulators (e.g., Bcl-2) using fluorescence-based kits .
- Computational modeling : Dock the compound into ATP-binding pockets (e.g., using AutoDock Vina) to predict binding affinity .
- In vivo validation : Xenograft models (e.g., murine breast cancer) with dose-dependent tumor regression studies .
Q. What methods validate crystallographic data for structural analogs?
- Single-crystal X-ray diffraction : Resolve bond lengths/angles (e.g., C=O bond at 1.21 Å) and confirm stereochemistry .
- Cross-validation : Compare experimental XRD data with DFT-optimized structures (B3LYP/6-31G* basis set) .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >250°C) to rule out polymorphic variations .
Q. How should researchers design structure-activity relationship (SAR) studies for this scaffold?
- Substituent variation : Synthesize derivatives with modified groups (e.g., -OCH3, -CF3) at the chromene 4-position or thiazole 5-position .
- Biological profiling : Test against panels of cancer cell lines (e.g., NCI-60) to correlate substituents with IC50 values .
- Meta-analysis : Use cheminformatics tools (e.g., Schrödinger’s QikProp) to calculate logP, PSA, and correlate with permeability .
Data Analysis & Reproducibility
Q. How can discrepancies in NMR spectral data between labs be addressed?
- Internal standards : Use tetramethylsilane (TMS) or residual solvent peaks (e.g., DMSO-d6 at 2.50 ppm) for chemical shift calibration .
- Collaborative validation : Share raw FID files via platforms like NMRium for independent analysis .
- Paramagnetic contamination checks : Filter samples through Chelex resin to remove metal ions causing peak broadening .
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?
- Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50 and Hill slopes .
- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .
- Multiplicity correction : Use Bonferroni-adjusted p-values for comparisons across multiple cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
